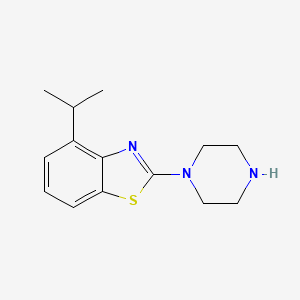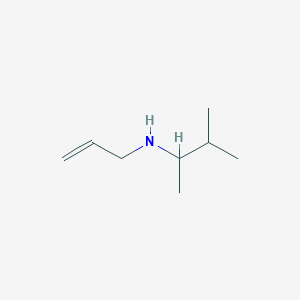
N-(1,2-dimethylpropyl)prop-2-en-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine is an organic compound that belongs to the class of amines It features a branched alkyl chain and an allyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine can be achieved through several methods. One common approach involves the alkylation of (3-methylbutan-2-yl)amine with allyl bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: (3-methylbutan-2-yl)amine and allyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an aprotic solvent like dimethylformamide or tetrahydrofuran.
Procedure: The (3-methylbutan-2-yl)amine is dissolved in the solvent, and the base is added to the solution. Allyl bromide is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures (40-60°C) for several hours.
Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which can be purified by column chromatography.
Industrial Production Methods: Industrial production of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality (3-methylbutan-2-yl)(prop-2-en-1-yl)amine suitable for various applications.
化学反応の分析
Types of Reactions: (3-methylbutan-2-yl)(prop-2-en-1-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an allylic alcohol or aldehyde using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The compound can be reduced to form the corresponding saturated amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products:
Oxidation: Allylic alcohols or aldehydes.
Reduction: Saturated amines.
Substitution: Alkylated or acylated amines.
科学的研究の応用
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting the central nervous system.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
作用機序
The mechanism of action of (3-methylbutan-2-yl)(prop-2-en-1-yl)amine involves its interaction with specific molecular targets, such as enzymes and receptors. The allyl group allows the compound to form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The branched alkyl chain provides steric hindrance, which can influence the binding affinity and selectivity of the compound.
類似化合物との比較
(3-methylbutan-2-yl)(prop-2-en-1-yl)amine: can be compared with other allylic amines such as (3-methylbutan-2-yl)(prop-2-en-1-yl)amine and (3-methylbutan-2-yl)(prop-2-en-1-yl)amine.
Uniqueness:
- The presence of both a branched alkyl chain and an allyl group in (3-methylbutan-2-yl)(prop-2-en-1-yl)amine provides unique steric and electronic properties that differentiate it from other amines. These features contribute to its distinct reactivity and potential applications in various fields.
特性
分子式 |
C8H17N |
|---|---|
分子量 |
127.23 g/mol |
IUPAC名 |
3-methyl-N-prop-2-enylbutan-2-amine |
InChI |
InChI=1S/C8H17N/c1-5-6-9-8(4)7(2)3/h5,7-9H,1,6H2,2-4H3 |
InChIキー |
INTSRAIZKCVXDU-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NCC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4-[3-(2-Aminoethyl)phenyl]phenyl)methanol](/img/structure/B13246864.png)

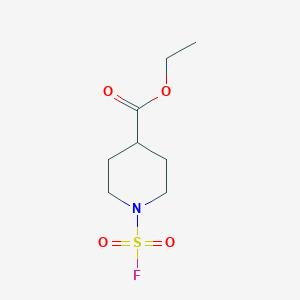
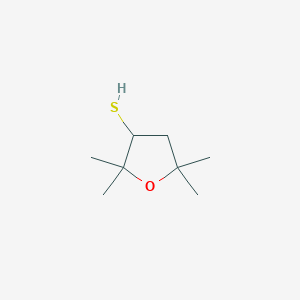
![3-{[1-(4-Bromophenyl)propyl]amino}propan-1-ol](/img/structure/B13246887.png)

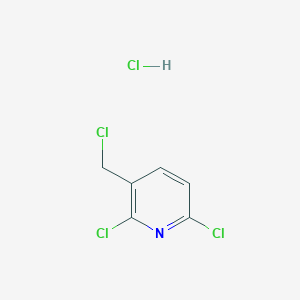
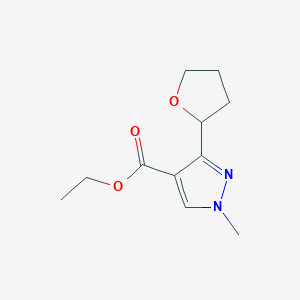
![2-[(3-Fluorophenyl)sulfanyl]acetaldehyde](/img/structure/B13246911.png)
![2-[2-Chloro-1-(piperidin-3-yl)-1H-imidazol-5-yl]acetonitrile](/img/structure/B13246928.png)

![(1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentyl)methanol](/img/structure/B13246936.png)
![2-(2-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13246944.png)
